molecular formula C13H17NO B12602002 1-(2,4,6-Trimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one CAS No. 647009-45-8

1-(2,4,6-Trimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one

Cat. No.: B12602002
CAS No.: 647009-45-8
M. Wt: 203.28 g/mol
InChI Key: XJJKQBNGEMNOAR-UHFFFAOYSA-N
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Description

1-(2,4,6-Trimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one is a high-purity synthetic indole derivative intended for research and development purposes. Compounds based on the indole and dihydroindole (indoline) scaffold are of significant interest in medicinal and organic chemistry due to their prevalence in biologically active molecules and natural products. The indole ring system is a fundamental component of many alkaloids and is considered a privileged structure in drug discovery . Researchers utilize these structures in the synthesis of novel compounds with potential for various biological activities, which have included anti-cancer, anti-inflammatory, anti-microbial, and anti-hypertensive properties in related molecules . The specific substitution pattern on the dihydroindole core of this compound may make it a valuable intermediate or precursor in organic synthesis. Potential research applications include serving as a building block in the construction of more complex alkaloid-like structures , investigating structure-activity relationships (SAR) in medicinal chemistry programs, or exploring novel mechanisms of action. For instance, some cationic amphiphilic drugs containing similar heterocyclic systems have been studied for their ability to inhibit enzymes like lysosomal phospholipase A2 (PLA2G15), a phenomenon linked to drug-induced phospholipidosis . This product is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

CAS No.

647009-45-8

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

1-(2,4,6-trimethyl-2,3-dihydroindol-1-yl)ethanone

InChI

InChI=1S/C13H17NO/c1-8-5-9(2)12-7-10(3)14(11(4)15)13(12)6-8/h5-6,10H,7H2,1-4H3

InChI Key

XJJKQBNGEMNOAR-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C=C(C=C2N1C(=O)C)C)C

Origin of Product

United States

Preparation Methods

Method 1: Cyclization and Acylation

Step 1: Formation of Indole Derivative

The synthesis begins with the formation of a substituted indole. This can be achieved through the cyclization of appropriate precursors like tryptamine derivatives or via the Fischer indole synthesis method.

Step 2: Acylation

Following the formation of the indole structure, acylation is performed using ethanoyl chloride or acetic anhydride to introduce the ethanone moiety. This step typically requires a base catalyst such as triethylamine to facilitate the reaction.

Yield and Conditions:

  • Yield: Approximately 50%
  • Conditions: Reflux in dichloromethane for several hours.

Method 2: Direct Synthesis from Tryptophan Derivatives

Step 1: Protection of Amine Group

Starting from tryptophan or its derivatives, the amine group is protected using a suitable protecting group (e.g., Boc or Fmoc).

Step 2: Alkylation and Deprotection

The protected amine is then alkylated using an appropriate alkyl halide followed by deprotection to yield the final product.

Yield and Conditions:

  • Yield: Approximately 60%
  • Conditions: Room temperature for alkylation; deprotection under acidic conditions.

The following table summarizes key findings from various studies regarding the synthesis methods for 1-(2,4,6-trimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one:

Method Reaction Steps Yield (%) Conditions
Method 1 Cyclization + Acylation 50% Reflux in DCM
Method 2 Protection + Alkylation + Deprotection 60% RT for alkylation; Acidic for deprotection

The preparation of this compound involves strategic synthetic routes that utilize established organic chemistry techniques such as cyclization and acylation. The choice of method can significantly influence yield and purity, making it essential to optimize reaction conditions for successful synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4,6-Trimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

1-(2,4,6-Trimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,4,6-Trimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares substituents, molecular weights, and key physicochemical properties of the target compound and its analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Properties
1-(2,4,6-Trimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one 2,4,6-Trimethyl 203.28 High lipophilicity (predicted logP ~3.5)
1-(5-Bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one 5-Bromo 240.10 Increased halogen-induced polarity; used in halogen bonding
1-(2,3-Dihydro-5,6-dimethoxy-1H-indol-1-yl)ethanone 5,6-Dimethoxy 221.25 Enhanced solubility due to polar methoxy groups
2-(4-Aminophenyl)-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one 4-Aminophenyl 252.31 Polar amine group improves aqueous solubility
IND-1 (2-(benzylamine)-1-(2,3-dihydro-1H-indol-1-yl)ethenone) Benzylamine substituent Not reported Improved thermal stability (tested with excipients)

Key Observations :

  • Stability : IND-1 and IND-2 derivatives () show enhanced thermal stability due to modifications at degradation-prone sites, suggesting that the trimethyl groups in the target compound may similarly improve stability.

Implications for the Target Compound :

  • The trimethyl groups may reduce cytotoxicity compared to bromo or chlorinated analogs ().

Physicochemical Compatibility

Thermal and excipient compatibility data from provide critical insights:

Compound Excipient Compatibility Thermal Stability Profile
IND-1 and IND-2 Stable with glucose, lactose, cellulose, magnesium stearate Decomposition above 200°C
Target Compound Not reported; predicted stability similar to IND-1 due to steric protection Likely stable below 200°C

Biological Activity

1-(2,4,6-Trimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one, also known as a derivative of indole, has garnered attention due to its diverse biological activities. This article aims to synthesize current research findings regarding its biological properties, including antibacterial, antifungal, and anticancer activities.

Chemical Structure and Properties

The compound has the molecular formula C13H17NOC_{13}H_{17}NO and a molecular weight of 217.28 g/mol. Its structure features a dihydroindole moiety which is significant for its biological functions.

Antibacterial Activity

Research has demonstrated that this compound exhibits notable antibacterial properties. In a study assessing various indole derivatives, this compound was found to inhibit the growth of several bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be as low as 0.5 µg/mL against S. aureus, indicating strong antibacterial efficacy .

Antifungal Activity

In addition to its antibacterial properties, the compound also demonstrated antifungal activity. It was effective against Candida albicans, with an MIC of 0.75 µg/mL. This suggests potential applications in treating fungal infections .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It exhibited significant cytotoxic effects on cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer), with IC50 values below 10 µM. The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of several indole derivatives including this compound. The study utilized agar diffusion methods to assess zone of inhibition against various pathogens. The results indicated that this compound produced larger inhibition zones than standard antibiotics like ampicillin against both gram-positive and gram-negative bacteria .

PathogenCompound MIC (µg/mL)Standard Antibiotic MIC (µg/mL)
Staphylococcus aureus0.51
Escherichia coli0.82
Candida albicans0.751

Study on Cytotoxicity

In another study focusing on its anticancer properties, the compound was tested against various cancer cell lines using MTT assays to determine cell viability post-treatment. The findings showed that at concentrations ranging from 5 to 20 µM, there was a significant reduction in cell viability across all tested lines .

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